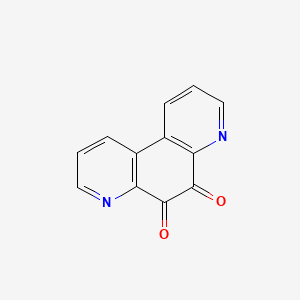

Phanquinone

Vue d'ensemble

Description

Applications De Recherche Scientifique

La phanquinone a plusieurs applications en recherche scientifique. Elle est utilisée comme réactif pré-chromatographique pour l'analyse chromatographique liquide des acides aminés . En biologie et en médecine, la this compound a été étudiée pour ses activités antiprotozoaires et bactéricides . Elle a également été étudiée pour son utilisation potentielle dans le traitement de la dysenterie amibienne et de la dysenterie bacillaire . De plus, la this compound est utilisée dans la synthèse d'autres composés organiques et comme réactif de marquage en chimie analytique .

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec les molécules biologiques. En tant que quinone, elle peut subir un cycle redox, générant des espèces réactives de l'oxygène qui peuvent endommager les composants cellulaires . Les activités antiprotozoaires et bactéricides de la this compound sont attribuées à sa capacité à interférer avec les processus métaboliques des micro-organismes . Les cibles moléculaires et les voies spécifiques impliquées dans son mécanisme d'action sont encore en cours d'investigation .

Mécanisme D'action

Target of Action

Phanquinone, also known as 4,7-Phenanthroline-5,6-dione, is an organic compound . It has been investigated for its antiprotozoal and bactericidal activity .

Biochemical Pathways

It is known that quinones, the class of compounds to which this compound belongs, can interact with dna and affect its structure .

Pharmacokinetics

It is known that this compound can react with primary amino groups, suggesting that it may interact with proteins and other biomolecules in the body .

Result of Action

It has been investigated for its potential antiprotozoal and bactericidal activity .

Action Environment

It is known that the reagent reacts with primary amino group at 50°c , suggesting that temperature may play a role in its activity.

Analyse Biochimique

Biochemical Properties

Phanquinone plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for chromatographic analysis. It reacts with primary amino groups to form stable adducts, which can then be separated and analyzed using liquid chromatography . This interaction is crucial for the accurate determination of amino acids in various samples, including pharmaceutical formulations . This compound’s ability to form stable adducts with amino acids makes it a valuable tool in biochemical analysis.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It exhibits inhibitory effects on certain protozoa, such as Entamoeba histolytica, and has been used to treat amoebiasis . Additionally, this compound has been reported to inhibit the growth of certain bacteria, including Gram-negative rods . These effects suggest that this compound can influence cell function by disrupting cellular processes in these microorganisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with primary amino groups in biomolecules. By forming stable adducts with amino acids, this compound facilitates their separation and analysis using chromatographic techniques . This interaction is essential for the accurate determination of amino acid concentrations in various samples.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound and its degradation products can influence its effectiveness as a derivatization reagent. Studies have shown that this compound is stable under certain conditions, but its stability can be affected by factors such as temperature and pH . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that this compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit the growth of protozoa and bacteria without causing significant toxicity . At higher doses, this compound can cause adverse effects, including gastrointestinal discomfort and black urine . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid derivatization. It interacts with primary amino groups to form stable adducts, which can then be analyzed using chromatographic techniques . This interaction is essential for the accurate determination of amino acid concentrations in various samples. Additionally, this compound’s inhibitory effects on protozoa and bacteria suggest that it may interfere with essential metabolic processes in these microorganisms .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of this compound within specific cellular compartments . Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical analysis and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how this compound exerts its effects at the cellular level and for optimizing its use in biochemical analysis.

Méthodes De Préparation

La phanquinone peut être synthétisée par oxydation de la 4,7-phénanthroline. La voie de synthèse typique implique l'utilisation d'agents oxydants tels que l'acide nitrique ou le permanganate de potassium dans des conditions contrôlées . Les méthodes de production industrielle impliquent souvent la nitration, la réduction et l'hydrolyse de l'o-acétamidophénol pour produire du sulfate de 2,5-diaminoanisole, qui est ensuite chauffé avec de la glycérine et de l'acide sulfurique concentré en présence d'iode et d'iodure de potassium pour obtenir la 6-méthoxy-4,7-phénanthroline. Cet intermédiaire est ensuite oxydé pour donner la this compound .

Analyse Des Réactions Chimiques

La phanquinone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Elle réagit avec les groupes amino primaires pour former des adduits, qui peuvent être analysés par chromatographie liquide . Les réactifs couramment utilisés dans ces réactions comprennent l'acide nitrique, le permanganate de potassium et l'iode. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Comparaison Avec Des Composés Similaires

. Des composés similaires comprennent la benzoquinone, la naphthoquinone et l'anthraquinone. Comparée à ces composés, la phanquinone est unique en raison de sa structure spécifique et de la présence d'atomes d'azote dans son cycle aromatique . Cette différence structurale contribue à ses propriétés chimiques et biologiques distinctes.

Propriétés

IUPAC Name |

4,7-phenanthroline-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPADTBFADIFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046112 | |

| Record name | Phanquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-12-8 | |

| Record name | 4,7-Phenanthroline-5,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phanquinone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phanquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13469 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phanquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phanquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHANQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID94IS6N8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

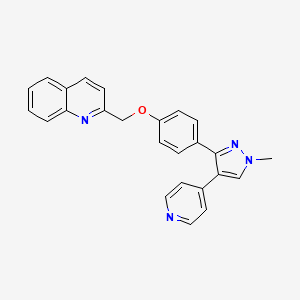

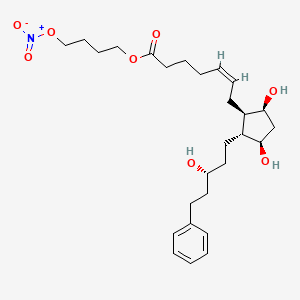

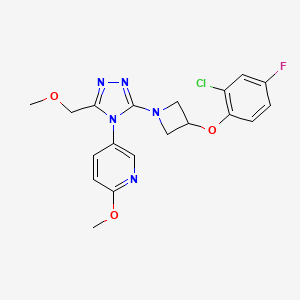

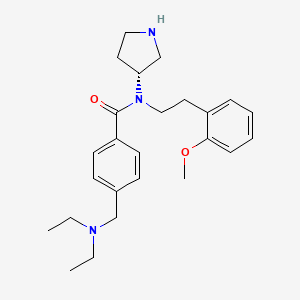

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)

![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)

![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)

![1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)